The synthesis of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide can be achieved through several methods, typically involving multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The primary methods include:
Technical details regarding yields and conditions for specific synthesis routes are often documented in scientific literature but are not extensively detailed for this particular compound.
The molecular structure of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide features a complex arrangement of aromatic rings and functional groups. The structural formula can be represented as follows:
This structural complexity may contribute to the compound's distinct pharmacological properties compared to simpler sulfonamides.
The chemical behavior of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide primarily involves:
These reactions are significant for exploring potential modifications that could enhance therapeutic efficacy.
While specific research on the mechanism of action for 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is limited, compounds within the sulfonamide class are known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase. This enzyme is critical for folate synthesis in bacteria, which is essential for their growth and proliferation. The structural features of this compound suggest it may similarly interfere with metabolic pathways in target organisms.
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize these properties.
The primary applications of 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide include:
Additionally, studies focusing on binding affinities with proteins involved in disease processes could provide insights into its therapeutic potential.
The compound 4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide follows systematic IUPAC naming conventions for bis(arylsulfonamide) systems. The name explicitly denotes:
Key isomeric distinctions arise from:
Table 1: Identifier Summary
| Identifier Type | Value |
|---|---|
| Systematic IUPAC Name | 4-methyl-N-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]phenyl]benzenesulfonamide |
| CAS Registry Number | 74043-79-1 |
| Molecular Formula | C₂₇H₂₆N₂O₄S₂ |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
This compound belongs to the bis(aryl-4-sulfonamide) structural class, characterized by two terminal aromatic sulfonamide groups connected via an organic spacer. Its taxonomy includes:
The compound exhibits approximate C₂ symmetry in its fully extended conformation due to identical terminal groups and a centrosymmetric spacer. However, crystallographic studies of analogous bis(arylsulfonamides) reveal:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: